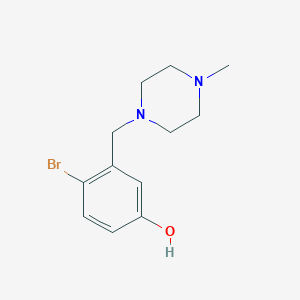
(4-Methoxy-3-vinyl-phenyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methoxy-3-vinyl-phenyl)-acetic acid is an organic compound characterized by the presence of a methoxy group, a vinyl group, and a phenyl ring attached to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-vinyl-phenyl)-acetic acid can be achieved through several routes. One common method involves the alkylation of 4-methoxyphenol with a vinyl halide, followed by oxidation to introduce the acetic acid functionality. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above, with optimizations for yield and purity. Catalysts and advanced purification techniques such as recrystallization or chromatography may be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxy-3-vinyl-phenyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-methoxy-3-vinyl-benzoic acid.
Reduction: Formation of 4-methoxy-3-ethyl-phenyl-acetic acid.
Substitution: Formation of various substituted phenyl-acetic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Use in the development of materials with specific properties, such as polymers or resins.
Wirkmechanismus
The mechanism of action of (4-Methoxy-3-vinyl-phenyl)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The vinyl group can participate in addition reactions, while the methoxy group can affect the compound’s electronic properties, influencing its reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylacetic acid: Lacks the vinyl group, making it less reactive in certain types of reactions.
3-Vinylphenylacetic acid: Lacks the methoxy group, affecting its electronic properties and reactivity.
4-Methoxy-3-ethyl-phenyl-acetic acid:
Uniqueness
(4-Methoxy-3-vinyl-phenyl)-acetic acid is unique due to the combination of the methoxy and vinyl groups, which confer distinct reactivity and potential for diverse applications in synthesis, research, and industry.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
2-(3-ethenyl-4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C11H12O3/c1-3-9-6-8(7-11(12)13)4-5-10(9)14-2/h3-6H,1,7H2,2H3,(H,12,13) |
InChI-Schlüssel |
JYHXFBNAHVBRDO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2-Bromo-5-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12073169.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[3,4,5-trihydroxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]oxan-3-yl]acetamide](/img/structure/B12073180.png)
![4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12073185.png)






![1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanecarbonitrile](/img/structure/B12073242.png)


